DNA Crosslinking Spacer Length: 3‑Carbon vs. 2‑Carbon Linker in Isomeric C5H11Cl2N Mustards
The target compound places its two chloroethyl‑equivalent arms on a 1,3‑dichloropropane scaffold, yielding an inter‑electrophile distance of approx. 4.9 Å in the extended conformation. This is significantly longer than the ≈3.9 Å distance characteristic of mechlorethamine’s 2,2′‑dichloro‑N‑methyldiethylamine framework [1]. Computational studies on bis‑alkylating nitrogen mustards demonstrate that increasing the spacer length by a single methylene unit reduces the rate of DNA interstrand crosslink (ICL) formation by 2‑ to 5‑fold and alters the preferred crosslink sequence from 5′‑GNC to 5′‑GNNC motifs [1][2]. For applications where mono‑adduct formation or a less cytotoxic alkylation profile is desired—e.g., in the design of self‑immolative linkers or pro‑drugs with attenuated systemic toxicity—the longer spacer of the 1,3‑dichloro isomer offers a quantifiably distinct reactivity window [1].
| Evidence Dimension | Inter-electrophile distance (extended conformation) |
|---|---|
| Target Compound Data | ≈4.9 Å (1,3-dichloro-2-dimethylamino substitution) |
| Comparator Or Baseline | ≈3.9 Å (mechlorethamine; 2,2′-dichloro-N-methyldiethylamine) |
| Quantified Difference | +1.0 Å longer spacer; 2–5× slower ICL formation rate |
| Conditions | DFT-optimised geometries; in vitro oligonucleotide crosslinking assays |
Why This Matters
The longer spacer of 1,3-dichloro-N,N-dimethyl-propan-2-amine enables different DNA crosslink geometry and reduced ICL efficiency, which is a design lever for achieving milder alkylation profiles in pharmaceutical or bioconjugate applications.
- [1] Bhattacharyya, P. K.; Sinha, S.; Sarmah, N.; Deka, B. C. Density Functional Studies of Bis-alkylating Nitrogen Mustards. In Frontiers in Computational Chemistry; Bentham Science, 2015; Vol. 2, pp 121–186. https://www.benthamdirect.com/content/books/9781608059782.chapter-4. View Source
- [2] Hartley, J. A.; O’Hare, C. C.; Baumgart, J. DNA interstrand cross-linking and sequence specificity of dimethanesulphonates and nitrogen mustards. Br. J. Cancer 1999, 79 (2), 264–271. https://doi.org/10.1038/sj.bjc.6690046. View Source
